

Application Notes: 1,4- β -D-Xylobiose as a Standard for Chromatographic Quantification

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Compound of Interest

Compound Name: 1,4-D-xylobiose

Cat. No.: B3043272

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Introduction

1,4- β -D-xylobiose is a disaccharide composed of two D-xylose units linked by a β -(1 \rightarrow 4) glycosidic bond.[1][2] It is the primary repeating unit of xylan, a major component of hemicellulose in plant cell walls.[3] As a well-defined and highly purified compound, 1,4- β -D-xylobiose serves as an essential external standard for the accurate quantification of xylooligosaccharides (XOS) in various matrices, including biomass hydrolysates, food products, and fermentation broths.[4][5] The precise determination of xylobiose and other XOS is critical for optimizing enzymatic hydrolysis processes, monitoring fermentation efficiency, and for the quality control of prebiotic-fortified functional foods.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,4- β -D-xylobiose as a chromatography standard. It details its physicochemical properties, protocols for standard solution preparation, and a validated method for its quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Physicochemical Properties of 1,4- β -D-Xylobiose

A thorough understanding of the physicochemical properties of a standard is fundamental to its proper handling and application in analytical methods.

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₈ O ₉	[1][3][7]
Molecular Weight	282.24 g/mol	[1][2]
CAS Number	6860-47-5	[2][3][7]
Appearance	Solid	[3]
Solubility	Soluble in PBS (pH 7.2) at 5 mg/mL	[3]
Synonyms	4-O-β-D-xylopyranosyl-D-xylose, β-(1,4)-Xylobiose	[3]

Chemical Structure of 1,4-β-D-Xylobiose

The chemical structure of 1,4-β-D-xylobiose is depicted below. This disaccharide consists of two D-xylopyranose rings.

Caption: Chemical structure of 1,4-β-D-xylobiose.

Preparation of 1,4-β-D-Xylobiose Standard Solutions

Accurate preparation of standard solutions is paramount for generating reliable calibration curves and obtaining precise quantitative results. The following protocol outlines the steps for preparing stock and working standards of 1,4-β-D-xylobiose.

Materials:

- 1,4-β-D-Xylobiose (≥95% purity)
- Deionized (DI) water (18.2 MΩ·cm)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)

- 0.22 µm syringe filters

Protocol for Stock Standard Solution (e.g., 1000 mg/L):

- Weighing: Accurately weigh 10.0 mg of 1,4-β-D-xylobiose using an analytical balance.
- Dissolution: Transfer the weighed xylobiose to a 10 mL Class A volumetric flask. Add approximately 7 mL of DI water and gently swirl to dissolve the solid completely.
- Dilution to Volume: Once fully dissolved, bring the solution to the 10 mL mark with DI water.
- Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
- Storage: Store the stock solution at 2-8 °C. For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles.

Protocol for Working Standard Solutions (e.g., 0.5 - 10 mg/L):

- Serial Dilutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with DI water. For example, to prepare a 10 mg/L working standard, pipette 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with DI water.
- Calibration Range: The concentration range of the working standards should encompass the expected concentration of xylobiose in the unknown samples. A typical calibration curve for HPAEC-PAD analysis might include standards with concentrations of 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L.
- Filtration: Before injection into the chromatography system, filter each working standard through a 0.22 µm syringe filter to remove any particulate matter.

Chromatographic Analysis by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective technique for the direct quantification of underivatized carbohydrates.[8][9] The high pH of the mobile phase facilitates the ionization of hydroxyl groups on the carbohydrate, enabling its separation on a strong anion-exchange column.[8]

Instrumentation and Conditions:

Parameter	Recommended Setting
Chromatography System	High-performance anion-exchange chromatograph
Detector	Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode
Column	CarboPac™ PA200 (3 x 250 mm) with a corresponding guard column
Mobile Phase A	100 mM Sodium Hydroxide (NaOH)
Mobile Phase B	100 mM NaOH with 1 M Sodium Acetate (NaOAc)
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	10 - 25 µL
Column Temperature	30 °C

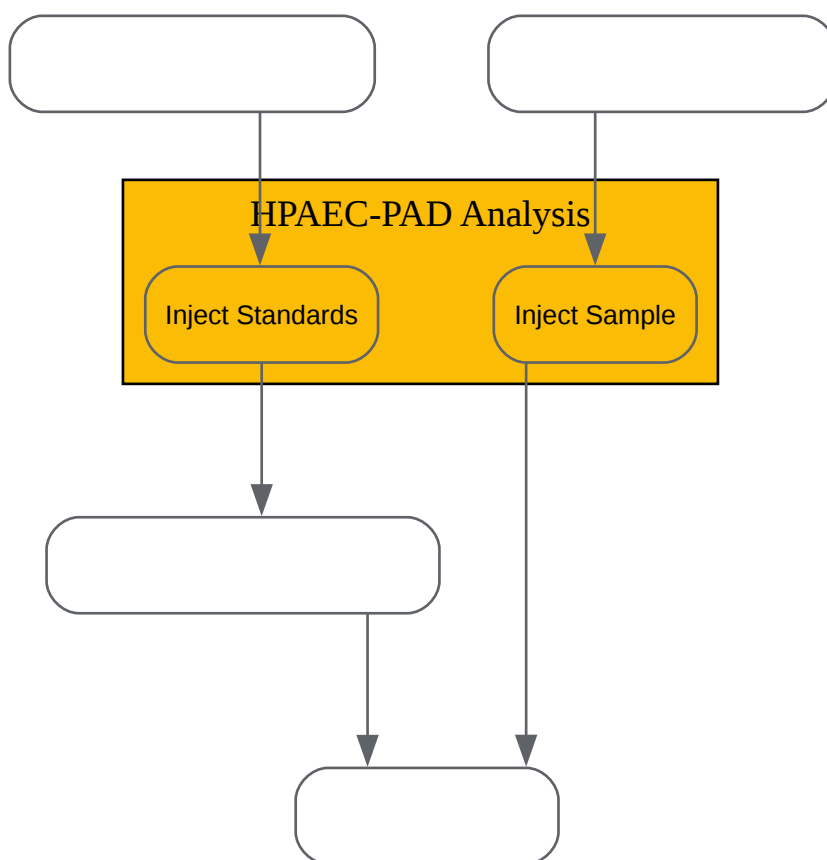
Gradient Elution Program:

A gradient elution is typically employed to achieve optimal separation of xylobiose from other mono- and oligosaccharides. The following is a representative gradient program:

Time (min)	%A (100 mM NaOH)	%B (100 mM NaOH + 1M NaOAc)
0.0	100	0
10.0	100	0
20.0	50	50
25.0	0	100
30.0	0	100
30.1	100	0
40.0	100	0

Experimental Workflow for Quantification:

The following diagram illustrates the workflow for quantifying 1,4- β -D-xylobiose in an unknown sample using an external standard calibration method.



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Caption: Workflow for xylobiose quantification.

Method Validation and Performance

The reliability of an analytical method is established through validation of key performance parameters. The HPAEC-PAD method for xylobiose has been shown to be linear, sensitive, and accurate.

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.999	[10]
Linear Range	0.804 - 8.607 mg/L	[11]
Limit of Detection (LOD)	0.064 - 0.111 mg/L	[11]
Limit of Quantification (LOQ)	0.214 - 0.371 mg/L	[11]
Recovery	84.29% - 118.19%	[11]
Precision (RSD)	0.44% - 14.87%	[11]

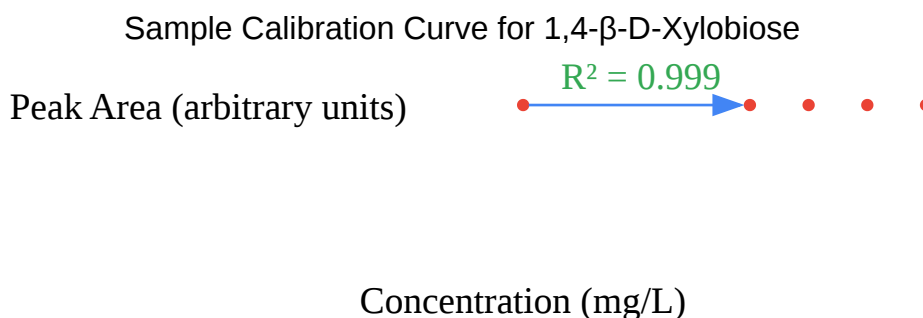
These validation parameters demonstrate that the HPAEC-PAD method is suitable for its intended purpose of accurately quantifying 1,4- β -D-xylobiose.[10]

Data Presentation and Interpretation

A typical output from the HPAEC-PAD analysis is a chromatogram showing the separation of different carbohydrates. The peak corresponding to 1,4- β -D-xylobiose is identified by its retention time, which is determined by running a pure standard.

Sample Calibration Curve:

A calibration curve is constructed by plotting the peak area of the xylobiose standard against its known concentration. The concentration of xylobiose in an unknown sample is then determined by interpolating its peak area on this curve.



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Caption: Example of a standard curve for xylobiose.

Conclusion

1,4-β-D-xylobiose is an indispensable standard for the accurate and reliable quantification of xylooligosaccharides in a wide range of scientific and industrial applications. The HPAEC-PAD method detailed in this application note provides a robust and sensitive protocol for the analysis of 1,4-β-D-xylobiose. Adherence to the outlined procedures for standard preparation and chromatographic analysis will ensure high-quality, reproducible data for researchers, scientists, and drug development professionals.

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